4-(2,2-Dimethylpropyl)-2-sulfanylphenol
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Overview
Description
4-(2,2-Dimethylpropyl)-2-sulfanylphenol is an organic compound characterized by a phenol group substituted with a 2,2-dimethylpropyl group and a sulfanyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and advanced purification techniques such as distillation and crystallization are common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
4-(2,2-Dimethylpropyl)-2-sulfanylphenol undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The phenol group can be reduced to form corresponding cyclohexanol derivatives.
Substitution: The phenol group can undergo electrophilic aromatic substitution reactions, such as nitration, halogenation, and sulfonation.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Cyclohexanol derivatives.
Substitution: Nitro, halo, and sulfonyl derivatives of the phenol ring.
Scientific Research Applications
4-(2,2-Dimethylpropyl)-2-sulfanylphenol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential antioxidant and antimicrobial properties.
Medicine: Explored for its potential use in drug development, particularly for its antioxidant properties.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of more complex molecules .
Mechanism of Action
The mechanism of action of 4-(2,2-Dimethylpropyl)-2-sulfanylphenol involves its interaction with various molecular targets:
Antioxidant Activity: The phenol group can donate hydrogen atoms to neutralize free radicals, while the sulfanyl group can undergo redox reactions to scavenge reactive oxygen species.
Antimicrobial Activity: The compound can disrupt microbial cell membranes and interfere with essential enzymatic processes .
Comparison with Similar Compounds
Similar Compounds
2,2-Dimethylpropylphenol: Lacks the sulfanyl group, resulting in different chemical reactivity and biological activity.
2-Sulfanylphenol: Lacks the 2,2-dimethylpropyl group, affecting its steric properties and reactivity.
4-(2,2-Dimethylpropyl)phenol: Lacks the sulfanyl group, leading to different redox properties .
Uniqueness
4-(2,2-Dimethylpropyl)-2-sulfanylphenol is unique due to the presence of both the 2,2-dimethylpropyl and sulfanyl groups, which confer distinct chemical and biological properties. The combination of these groups enhances its potential as an antioxidant and antimicrobial agent, making it a valuable compound for various applications .
Properties
CAS No. |
500306-21-8 |
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Molecular Formula |
C11H16OS |
Molecular Weight |
196.31 g/mol |
IUPAC Name |
4-(2,2-dimethylpropyl)-2-sulfanylphenol |
InChI |
InChI=1S/C11H16OS/c1-11(2,3)7-8-4-5-9(12)10(13)6-8/h4-6,12-13H,7H2,1-3H3 |
InChI Key |
AYSDBCPLMAYSAF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)CC1=CC(=C(C=C1)O)S |
Origin of Product |
United States |
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